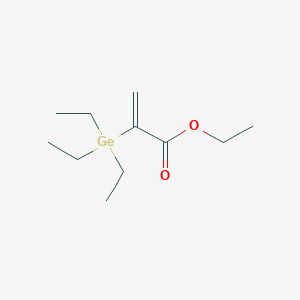

Ethyl 2-(triethylgermyl)prop-2-enoate

Description

Ethyl 2-(triethylgermyl)prop-2-enoate is an organogermanium compound characterized by a triethylgermyl (-Ge(C₂H₅)₃) substituent at the β-position of an α,β-unsaturated ester (prop-2-enoate).

Properties

CAS No. |

144650-44-2 |

|---|---|

Molecular Formula |

C11H22GeO2 |

Molecular Weight |

258.92 g/mol |

IUPAC Name |

ethyl 2-triethylgermylprop-2-enoate |

InChI |

InChI=1S/C11H22GeO2/c1-6-12(7-2,8-3)10(5)11(13)14-9-4/h5-9H2,1-4H3 |

InChI Key |

WRMXFHMXBYPVHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)[Ge](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(triethylgermyl)prop-2-enoate typically involves the reaction of triethylgermanium chloride with ethyl prop-2-enoate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C2H5GeCl3+C2H5O2CCH=CH2→C2H5Ge(C2H5)3O2CCH=CH2+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(triethylgermyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The germanium atom can participate in substitution reactions, where the ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Oxidation: Germanium dioxide and ethyl prop-2-enoate derivatives.

Reduction: Ethyl 2-(triethylgermyl)prop-2-enol and related alcohols.

Substitution: Various substituted germanium compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Ethyl 2-(triethylgermyl)prop-2-enoate is used as a precursor in the synthesis of organogermanium compounds, which are valuable in the development of new materials and catalysts.

Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential applications in medicine, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active derivatives.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings, where its unique properties enhance the performance of the final products.

Mechanism of Action

The mechanism of action of Ethyl 2-(triethylgermyl)prop-2-enoate involves its interaction with molecular targets through its germanium center. The germanium atom can form stable bonds with various ligands, facilitating the formation of complex structures. These interactions can modulate biological pathways and chemical reactions, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Prop-2-enoate esters with diverse substituents at the β-position exhibit distinct chemical and physical behaviors:

*Estimated based on molecular formula.

Key Observations :

Physical and Chemical Properties

- Solubility: Bulky triethylgermyl likely reduces solubility in polar solvents (e.g., water, ethanol) compared to nitrile or phosphoryl derivatives, which exhibit moderate polarity .

- Stability : Germanium’s lower electronegativity compared to phosphorus or nitrogen may result in weaker intermolecular interactions, affecting crystallinity and thermal stability .

Reactivity Differences :

- The α,β-unsaturated ester in triethylgermyl derivatives may exhibit reduced electrophilicity compared to nitrile-substituted analogues, affecting Michael addition or Diels-Alder reactivity .

Biological Activity

Ethyl 2-(triethylgermyl)prop-2-enoate is an organogermanium compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and safety profiles, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a triethylgermyl group attached to a prop-2-enoate moiety. The molecular formula is C_11H_20GeO_2, and it has a molecular weight of approximately 248.4 g/mol. This compound's structure contributes to its reactivity and biological activity.

- Antitumor Activity : Research indicates that organogermanium compounds, including this compound, exhibit antitumor properties. They may act by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of apoptotic pathways.

- Immunomodulatory Effects : Studies have shown that this compound can enhance immune responses. It appears to stimulate lymphocyte proliferation and increase the production of cytokines, which are crucial for immune system signaling.

- Antioxidant Properties : this compound has demonstrated antioxidant activity, which helps protect cells from oxidative stress. This property may contribute to its potential protective effects against various diseases.

Case Studies

- Cancer Research : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a chemotherapeutic agent .

- Immunological Studies : In a clinical trial assessing the immunomodulatory effects of organogermanium compounds, participants receiving this compound showed enhanced T-cell activity and increased levels of interleukin-2 (IL-2), indicating a boost in immune function .

Safety and Toxicity

While organogermanium compounds are generally considered safe at therapeutic doses, it is essential to evaluate their toxicity profiles. This compound has been subjected to various toxicity assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.